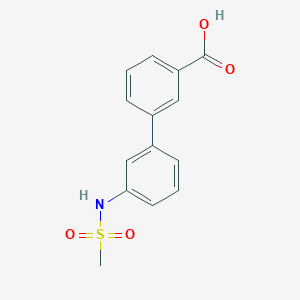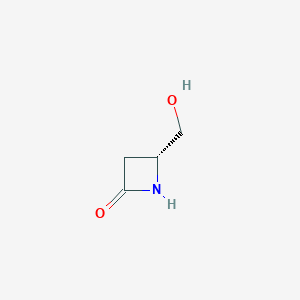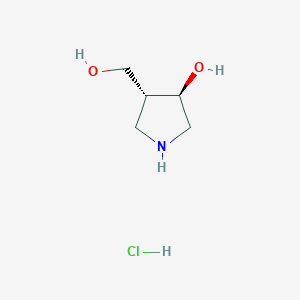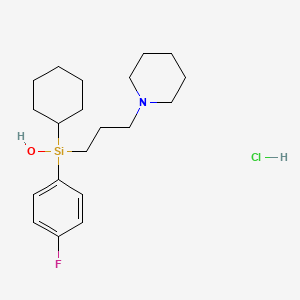
p-Fluorohexahydro-sila-difenidol hydrochloride
Overview
Description
p-Fluorohexahydro-sila-difenidol hydrochloride: is an organic compound with the empirical formula C20H32FNOSi · HCl and a molecular weight of 386.02 g/mol . It is also known by its systematic name, Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride . This compound is a white to beige powder that is slightly soluble in water and more soluble in organic solvents like ethanol .
Preparation Methods
The synthesis of p-Fluorohexahydro-sila-difenidol hydrochloride involves organic synthetic routes. One common method includes the reaction of cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reaction . Industrial production methods are more complex and may involve multiple steps to ensure high purity and yield .
Chemical Reactions Analysis
p-Fluorohexahydro-sila-difenidol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silanol group.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
p-Fluorohexahydro-sila-difenidol hydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of p-Fluorohexahydro-sila-difenidol hydrochloride involves its role as a high-affinity M3 muscarinic acetylcholine receptor antagonist . By binding to these receptors, it inhibits the action of acetylcholine, leading to various physiological effects . This interaction affects pathways involved in muscle contraction, glandular secretion, and other cholinergic functions .
Comparison with Similar Compounds
p-Fluorohexahydro-sila-difenidol hydrochloride is unique due to its specific structure and high affinity for M3 muscarinic receptors. Similar compounds include:
Pirenzepine dihydrochloride: Another muscarinic receptor antagonist with different selectivity.
Methoctramine hydrate: A muscarinic receptor antagonist with a different receptor subtype affinity.
Scopolamine methyl bromide: A non-selective muscarinic antagonist used for different therapeutic purposes.
These compounds differ in their receptor selectivity, therapeutic applications, and chemical structures, highlighting the unique properties of this compound .
Properties
IUPAC Name |
cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYYLMGSBSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClFNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


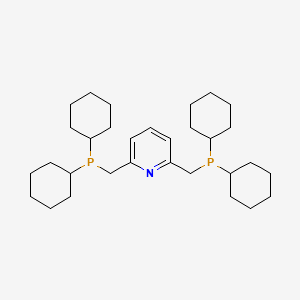
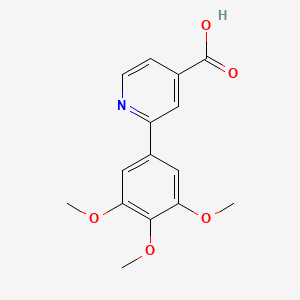
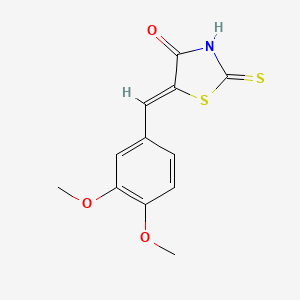
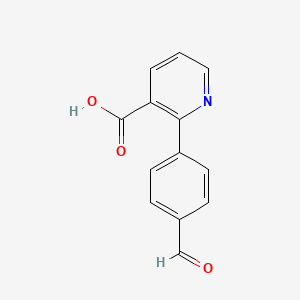
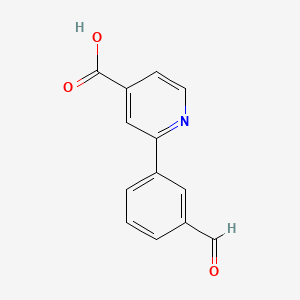
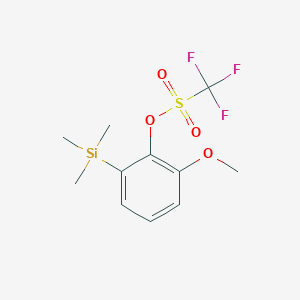
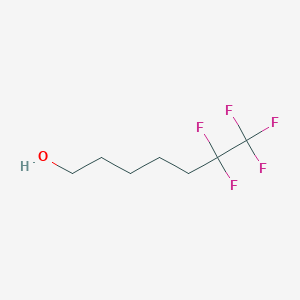

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
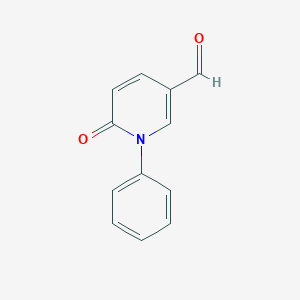
![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6314289.png)
